2-Aminodecahydronaphthalene-2-carboxylic acid

Description

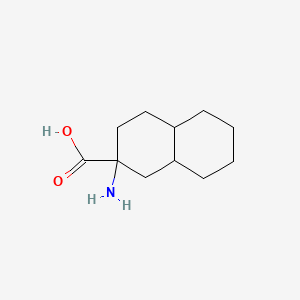

2-Aminodecahydronaphthalene-2-carboxylic acid is a constrained cyclic amino acid derivative featuring a decahydronaphthalene (decalin) backbone with an amino group and a carboxylic acid moiety at the 2-position. Its rigid bicyclic structure imparts unique conformational stability, making it valuable in medicinal chemistry for designing peptide mimetics and enzyme inhibitors.

Properties

IUPAC Name |

2-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWXRPOXFQYJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659653 | |

| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-74-7 | |

| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminodecahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives followed by amination and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced catalytic systems and automated control mechanisms can further enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminodecahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Aminodecahydronaphthalene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminodecahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Decalin vs. Tetralin/Naphthalene Backbones: The fully saturated decalin system in 2-aminodecahydronaphthalene-2-carboxylic acid offers greater rigidity compared to partially unsaturated tetralin (e.g., Entry 1 in Table 1) or planar naphthalene derivatives (e.g., 3-Amino-2-naphthoic acid) .

Key Observations :

- Decalin Derivatives: Synthesis of decalin-based amino acids likely faces challenges similar to tetralin analogs, such as steric hindrance during cyclization and enantiomeric purity control .

- Yield Optimization : Lithium-ammonia reductions (Entry 1) provide moderate yields but require rigorous purification, whereas enantioselective methods (Entry 3) achieve higher yields at the cost of specialized reagents .

Industrial and Research Availability

- Commercial Status: Several analogs, such as (R)-2-Amino-tetralin-2-carboxylic acid, are available in high purity (≥99% HPLC) but are often discontinued due to niche demand .

Biological Activity

2-Aminodecahydronaphthalene-2-carboxylic acid (ADCA) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of ADCA, detailing its mechanisms, therapeutic potential, and relevant research findings.

ADCA is classified as an amino acid derivative with a naphthalene backbone. Its chemical structure includes a decahydronaphthalene moiety and a carboxylic acid functional group, which contribute to its biological activity. The compound's molecular formula is C_{13}H_{17}NO_2, and it has a molecular weight of 219.28 g/mol.

The biological activity of ADCA is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound has been investigated for its potential to modulate enzyme activities, particularly those involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that ADCA may inhibit specific enzymes, thereby affecting metabolic processes. For example, it has been noted for its potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Signal Transduction : ADCA may also influence signal transduction pathways by interacting with cell surface receptors, leading to altered gene expression and cellular responses .

1. Anti-inflammatory Effects

ADCA has shown promise in reducing inflammation in various models. Its ability to inhibit COX enzymes suggests that it could serve as a therapeutic agent for conditions characterized by chronic inflammation.

2. Antimicrobial Properties

Research has indicated that ADCA possesses antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

3. Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of ADCA on cancer cell lines. Preliminary results indicate that ADCA exhibits selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of ADCA:

- Study on Inflammatory Response : A study published in the Journal of Pharmacology assessed the anti-inflammatory effects of ADCA in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls .

- Antimicrobial Activity Evaluation : Another study evaluated the antimicrobial efficacy of ADCA against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.